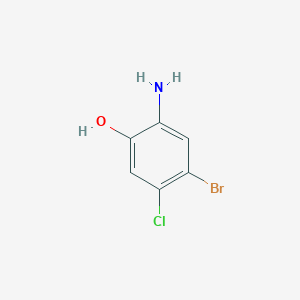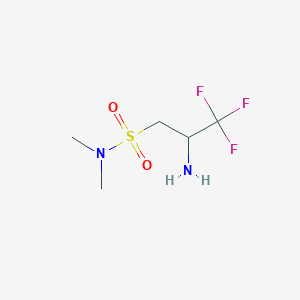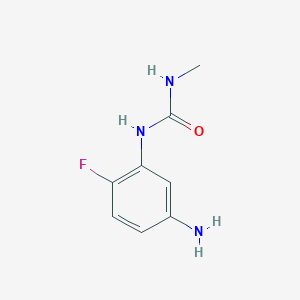
1-(5-Amino-2-fluorophenyl)-3-methylurea
Overview
Description
1-(5-Amino-2-fluorophenyl)-3-methylurea (AFMU) is an organic compound with a wide range of applications in the field of chemistry. It has been used as a reagent to synthesize various derivatives, as well as in the synthesis of pharmaceuticals and other compounds. AFMU is an important compound in the synthesis of a variety of compounds, including antibiotics, drugs, and other compounds. AFMU is also used in the synthesis of other compounds, such as polymers, surfactants, and inorganic materials. In addition, AFMU has been used in the synthesis of other compounds, such as dyes, pigments, and catalysts.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Analogous Compounds : Research includes the synthesis of compounds with structures similar to 1-(5-Amino-2-fluorophenyl)-3-methylurea. For example, the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound with a similar structure, were conducted, highlighting the importance of correct identification in research chemicals (McLaughlin et al., 2016).
Chemical Properties and Reactions
- Role in Chemical Reactions : The compound is used in various chemical reactions, particularly in the synthesis of oligoribonucleotides with selected 2'-O-methylation, indicating its significance in RNA biochemistry studies (Beijer et al., 1990).
Pharmacological Research
- Inhibitory Potency and Pharmacological Properties : The research focuses on the optimization of inhibitory potency and duration of action of compounds containing similar structures to 1-(5-Amino-2-fluorophenyl)-3-methylurea, indicating their potential in pharmacological applications (Brooks et al., 1995).
Antibacterial and Anticancer Applications
- Antibacterial and Anticancer Potential : There's a focus on synthesizing and testing compounds for antibacterial and anticancer activities, such as the study on 1-(5-Methyl-1,3,4-thiadiazolyl)-3-phenyl-sulfourea (Dao-feng, 2006), and 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid (Ying-xiang, 2007).
Animal Health and Biological Activity
- Veterinary Applications and Biological Activity : Exploring the effects of similar compounds on the morphological composition of the blood of animals and their biological activity, as seen in studies involving 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol (Ohloblina et al., 2022).
properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c1-11-8(13)12-7-4-5(10)2-3-6(7)9/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAJRESAGDFPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-fluorophenyl)-3-methylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



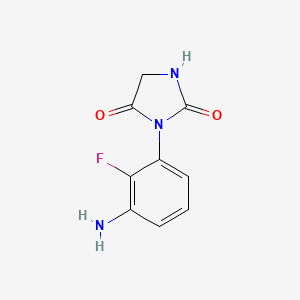
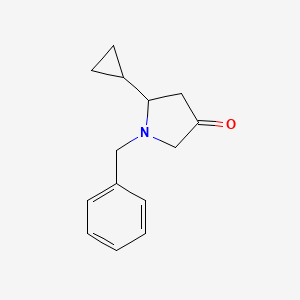
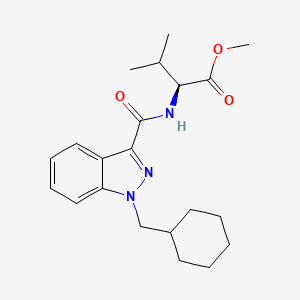
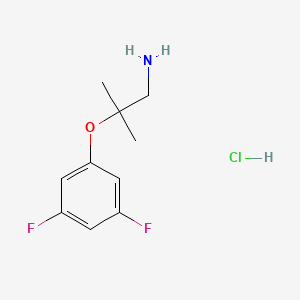
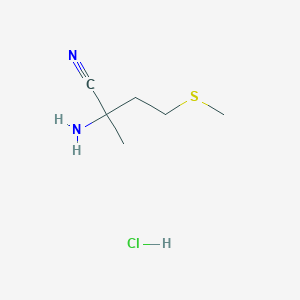
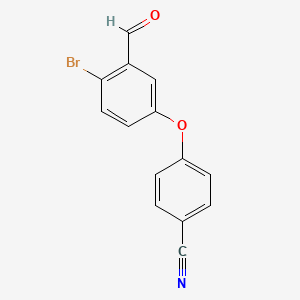
![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)

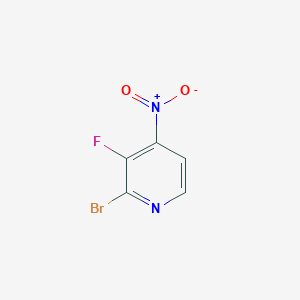
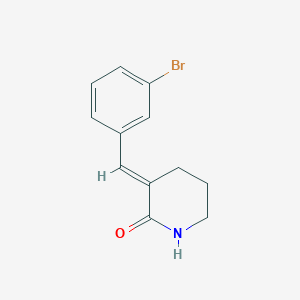
![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1381872.png)
![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381874.png)
